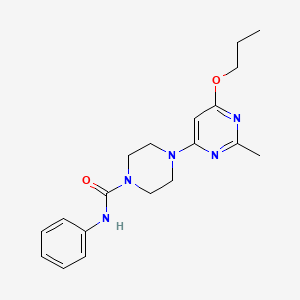
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a piperazine derivative that has drawn attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O with a molecular weight of approximately 320.43 g/mol. Its structure features a piperazine ring, a pyrimidine moiety, and a phenyl group, which are critical for its biological interactions.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound may act as a selective serotonin reuptake inhibitor (SSRI), contributing to its antidepressant effects .
- Antipsychotic Properties : The piperazine scaffold is commonly associated with antipsychotic medications. Preliminary studies suggest that this compound may exhibit antipsychotic-like effects in animal models, potentially by antagonizing dopamine receptors .
- Neuroprotective Effects : Some derivatives of piperazine have demonstrated neuroprotective properties against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors, influencing mood and behavior.
- Signal Transduction Modulation : It may affect intracellular signaling pathways associated with neuroprotection and synaptic plasticity, crucial for learning and memory processes.
Case Study 1: Antidepressant Efficacy
A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, suggesting potential for clinical application in treating depression .
Case Study 2: Neuroprotection in Models of Stroke
In vitro experiments showed that the compound protected neuronal cells from ischemic damage in cultured neurons exposed to oxygen-glucose deprivation. This suggests its potential utility in stroke therapy and warrants further investigation into its neuroprotective mechanisms .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-3-13-26-18-14-17(20-15(2)21-18)23-9-11-24(12-10-23)19(25)22-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREUOOPYHFSIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














